molecular formula C12H13NO5S B11806253 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid

Cat. No.: B11806253
M. Wt: 283.30 g/mol
InChI Key: WAJDLYOINOBRFZ-UHFFFAOYSA-N
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Description

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid typically involves the annulation of 2-(alkoxycarbonyl)allyl carbonates with 2-(2-hydroxyphenyl)-2-oxoacetic esters in the presence of a PPh3 catalyst . The reaction is initiated by the generation of phosphorus ylide on the basis of methacrylate esters, which then attacks the ester group, leading to the formation of the benzofuran ring.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . This method is advantageous due to the availability of starting materials and the efficiency of the catalytic process.

Chemical Reactions Analysis

Types of Reactions

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzofuran derivatives.

Scientific Research Applications

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as phosphodiesterase (PDE4B), which plays a role in inflammatory responses . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-Ethylmethylsulfonamido)benzofuran-2-carboxylic acid is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

3-[ethyl(methylsulfonyl)amino]-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H13NO5S/c1-3-13(19(2,16)17)10-8-6-4-5-7-9(8)18-11(10)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

WAJDLYOINOBRFZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(OC2=CC=CC=C21)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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